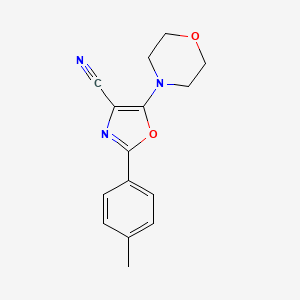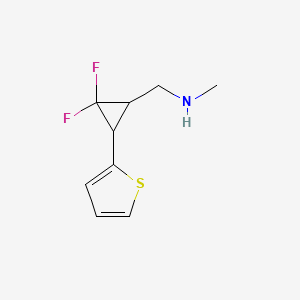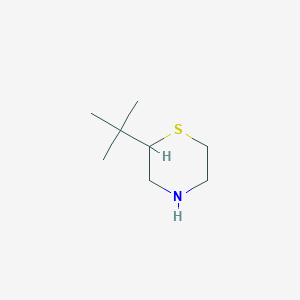
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF) is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is a class of compounds known for their reactivity and versatility in forming carbon-carbon bonds. The presence of the trifluoromethyl group and the pyridine ring in its structure makes it particularly useful in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 4-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and halides. The reactions are typically carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. THF is often used as the solvent due to its ability to solubilize both the Grignard reagent and the organic substrates.
Major Products
The major products formed from reactions involving this compound include alcohols, substituted pyridines, and various carbon-carbon bonded compounds.
Aplicaciones Científicas De Investigación
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is used extensively in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of novel materials with unique properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (4-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. This results in the formation of new carbon-carbon bonds. The trifluoromethyl group and the pyridine ring enhance the reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Trifluoromethyl)phenyl)magnesium bromide
- (2-(Trifluoromethyl)phenyl)magnesium bromide
- (4-(Trifluoromethyl)pyridin-3-yl)magnesium bromide
Uniqueness
(4-(Trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to the presence of both the trifluoromethyl group and the pyridine ring. This combination imparts distinct reactivity and selectivity, making it particularly useful in the synthesis of complex organic molecules and in applications requiring high precision and efficiency.
Propiedades
Fórmula molecular |
C6H3BrF3MgN |
|---|---|
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
magnesium;4-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-1-3-10-4-2-5;;/h1-3H;1H;/q-1;;+2/p-1 |
Clave InChI |
MQYRQFAHAJECFB-UHFFFAOYSA-M |
SMILES canónico |
C1=CN=[C-]C=C1C(F)(F)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(4-hydroxy-3-methoxyphenyl)-6-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydropyran-4-one](/img/structure/B14869705.png)
![N-(3-morpholinopropyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B14869706.png)
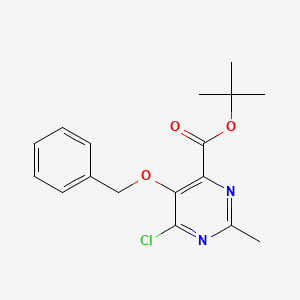
![4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B14869711.png)
![Dimethyl 3-amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylate](/img/structure/B14869712.png)
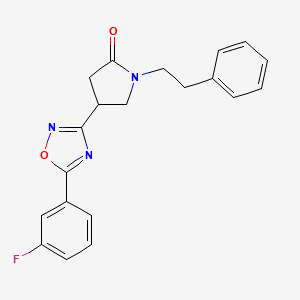
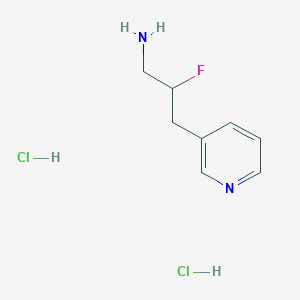
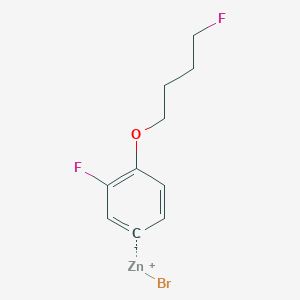
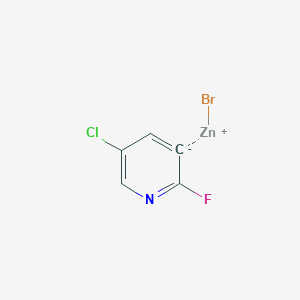

![6-(benzylamino)-1,3-dimethyl-5-(pyridin-3-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14869759.png)
